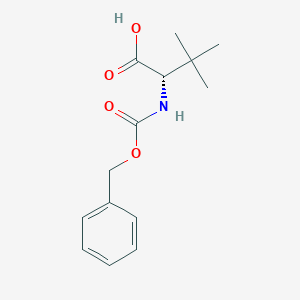

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Descripción

Propiedades

IUPAC Name |

(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVNKQLSGGKNKB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201341702 | |

| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201341702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59269-54-4, 62965-10-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecylphenoxy)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201341702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecylphenoxy)-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid

This technical guide provides a comprehensive overview of the chemical properties of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, a chiral amino acid derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data in peer-reviewed literature, this guide primarily summarizes computed and predicted properties, supplemented with general experimental protocols applicable to similar compounds.

Core Chemical Properties

This compound, also known as N-Benzyloxycarbonyl-L-tert-leucine, is a white to off-white powder or crystalline solid. Its structure consists of a tert-leucine core, which is an unnatural amino acid, protected at the amino group with a benzyloxycarbonyl (Cbz or Z) group. This protecting group is common in peptide synthesis and other organic transformations.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that much of the available data is computationally predicted.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.30 g/mol | [1] |

| Appearance | White to off-white powder or crystals | |

| Storage Temperature | 2-8°C, Sealed in dry, store in freezer, under -20°C | [2] |

Table 2: Computed and Predicted Properties

| Property | Value | Source |

| Boiling Point | 436.368 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.16 g/cm³ (Predicted) | [2] |

| pKa | 4.01 ± 0.10 (Predicted) | [2] |

| XLogP3 | 2.8 | [2] |

| Refractive Index | 1.528 (Predicted) | [2] |

| Flash Point | 217.708 °C (Predicted) | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Exact Mass | 265.13140809 | [2] |

Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~7.35 | m | 5H | Aromatic (C₆H₅) |

| ¹H | ~5.1 | s | 2H | Benzyl (CH₂) |

| ¹H | ~4.2 | d | 1H | α-CH |

| ¹H | ~1.0 | s | 9H | tert-Butyl (3 x CH₃) |

| ¹³C | ~175 | - | - | Carboxyl (C=O) |

| ¹³C | ~156 | - | - | Carbonyl (NC=O) |

| ¹³C | ~136 | - | - | Aromatic (quaternary C) |

| ¹³C | ~128 | - | - | Aromatic (CH) |

| ¹³C | ~67 | - | - | Benzyl (CH₂) |

| ¹³C | ~60 | - | - | α-C |

| ¹³C | ~34 | - | - | tert-Butyl (quaternary C) |

| ¹³C | ~27 | - | - | tert-Butyl (CH₃) |

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily accessible literature. However, the following sections provide generalized methodologies based on standard organic chemistry practices for similar compounds.

Synthesis

The synthesis of this compound typically involves the protection of the amino group of (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine).

General Protocol for N-Cbz Protection:

-

Dissolution: Dissolve (S)-2-amino-3,3-dimethylbutanoic acid in a suitable aqueous basic solution, such as aqueous sodium hydroxide or sodium carbonate, at 0-5°C.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution while maintaining the temperature and pH.

-

Reaction: Allow the reaction to stir at a low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate, ethanol).

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol:

-

Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

The purity and identity of the final product can be confirmed using several analytical techniques.

-

Melting Point: Determination of the melting point and comparison with literature values (if available).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Chiral HPLC: To determine the enantiomeric purity. A chiral stationary phase is required for the direct separation of enantiomers.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis, purification, and analysis.

Signaling Pathways

Currently, there is no available information in the scientific literature to suggest a direct and characterized involvement of this compound in specific signaling pathways. As a protected amino acid, its primary role is as a building block in chemical synthesis, particularly in the preparation of peptides and other complex organic molecules. Any biological activity would likely be attributed to the final molecule into which this compound is incorporated.

Safety Information

This compound is classified as an irritant.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

Synthesis of N-Cbz-L-tert-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of N-Cbz-L-tert-leucine, a crucial protected amino acid in peptide synthesis and pharmaceutical research. The bulky tert-butyl side chain of L-tert-leucine offers unique steric properties, making its N-protected form a valuable building block in the creation of complex peptides and therapeutic agents. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[][2]

Core Synthesis Strategy: Schotten-Baumann Reaction

The standard and most effective method for the N-protection of amino acids with the Cbz group is the Schotten-Baumann reaction.[3] This procedure involves the acylation of the amino acid with benzyl chloroformate in a biphasic system under basic conditions. The careful control of pH is critical to ensure the selective acylation of the amino group.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-Cbz-L-tert-leucine based on established protocols for similar amino acids.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [5] |

| Purity (by HPLC) | >98% | [6] |

| Reaction Time | 2-4 hours | [4] |

| Reaction Temperature | 0-5 °C | [4] |

| pH Range | 8-10 | [4] |

Experimental Protocol

This section details the methodology for the synthesis of N-Cbz-L-tert-leucine.

Materials:

-

L-tert-leucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution of L-tert-leucine: In a reaction vessel equipped with a magnetic stirrer and a pH meter, dissolve L-tert-leucine (1.0 equivalent) in an aqueous solution of sodium bicarbonate. Cool the solution to 0-5 °C using an ice bath.

-

Acylation Reaction: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and a 4 M aqueous solution of sodium hydroxide. The rate of addition of the sodium hydroxide solution should be adjusted to maintain the pH of the reaction mixture between 8 and 10.[4]

-

Reaction Monitoring: Continue stirring the reaction mixture at 0-5 °C for 2-4 hours.[4] The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction:

-

Acidification and Precipitation:

-

Isolation and Washing:

-

Purification (Recrystallization):

-

The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system.

-

Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes turbid.[4]

-

Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.[4]

-

-

Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexanes.[4]

-

Dry the final product under vacuum to yield N-Cbz-L-tert-leucine as a white crystalline solid.

-

Visualizing the Workflow and Synthesis Pathway

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of N-Cbz-L-tert-leucine.

Caption: Experimental workflow for the synthesis of N-Cbz-L-tert-leucine.

Caption: Reaction pathway for N-Cbz protection of L-tert-leucine.

References

Technical Guide: Cbz-L-tert-leucine in Synthetic Chemistry and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Carbobenzyloxy-L-tert-leucine (Cbz-L-tert-leucine), a critical building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document outlines its chemical properties, detailed experimental protocols for its synthesis and application, and its relevance in the development of bioactive molecules.

Core Chemical Data

Quantitative data for Cbz-L-tert-leucine is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 62965-10-0 |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Synonyms | N-Benzyloxycarbonyl-L-tert-leucine, Z-L-tert-leucine |

Experimental Protocols

Synthesis of Cbz-L-tert-leucine

This protocol describes the N-protection of L-tert-leucine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Materials:

-

L-tert-leucine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve L-tert-leucine (1 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath.

-

Addition of Protecting Group: Slowly add benzyl chloroformate (1.1 equivalents) to the cooled solution with vigorous stirring. Ensure the pH of the reaction mixture is maintained between 9 and 10 by adding 1 M sodium carbonate solution as needed.

-

Reaction: Continue stirring the reaction mixture at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Recrystallization: Recrystallize the crude Cbz-L-tert-leucine from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the pure product.

Use of Cbz-L-tert-leucine in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of a Cbz-protected amino acid, such as Cbz-L-tert-leucine, as the N-terminal residue in a peptide sequence using solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid loaded resin (e.g., Wang or Rink Amide resin)

-

20% Piperidine in dimethylformamide (DMF)

-

Cbz-L-tert-leucine

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF and add 20% piperidine in DMF to the resin.

-

Agitate for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Coupling of Cbz-L-tert-leucine:

-

In a separate vial, dissolve Cbz-L-tert-leucine (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Allow to pre-activate for 10-15 minutes.

-

Add the activated Cbz-L-tert-leucine solution to the deprotected resin.

-

Add DIEA (6 equivalents) and agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

-

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

Synthetic Cannabinoid Receptor Agonist Signaling

Peptides and peptidomimetics incorporating L-tert-leucine have been investigated for their biological activity. For instance, synthetic cannabinoid receptor agonists containing an L-tert-leucinamide moiety have been shown to interact with cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[1] The following diagram illustrates a simplified signaling pathway initiated by the binding of such an agonist to the CB1 receptor.

References

Navigating the Solubility Landscape of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, a protected amino acid derivative crucial in peptide synthesis and pharmaceutical development. Given the limited availability of specific quantitative solubility data in public literature, this document consolidates qualitative information, presents comparative data for structurally similar compounds, and furnishes a detailed experimental protocol for researchers to determine precise solubility values in their specific applications.

Core Factors Influencing Solubility

The dissolution of this compound, also known as N-Cbz-L-tert-leucine, in organic solvents is a multifactorial process. Key determinants include the physicochemical properties of the solute itself and the characteristics of the solvent.

-

The Amino Acid Structure: The tert-butyl side chain of the tert-leucine residue is bulky and hydrophobic, which generally favors solubility in less polar organic solvents.

-

The N-Terminal Protecting Group: The benzyloxycarbonyl (Cbz or Z) group introduces a significant nonpolar aromatic character to the molecule. This functional group is known to enhance the solubility of amino acids in various organic solvents compared to their unprotected forms.

-

The Solvent System: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical. Aprotic polar solvents are often effective in dissolving protected amino acids.

Solubility Profile: A Summary of Available Data

Precise quantitative solubility data for this compound is scarce in publicly accessible literature. However, a qualitative and semi-quantitative profile can be constructed from supplier safety data sheets and related chemical information. For comparative purposes, quantitative data for the closely related N-Boc-L-tert-leucine is included.

| Solvent | Chemical Class | This compound Solubility | N-Boc-L-tert-leucine Solubility (for comparison) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | 100 mg/mL[1] |

| Dimethylformamide (DMF) | Amide | Expected to be soluble | No specific data found |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | No specific data found |

| Chloroform | Halogenated Hydrocarbon | Sparingly Soluble | No specific data found |

| Methanol | Alcohol | Slightly Soluble | Soluble |

| Ethanol | Alcohol | Soluble | No specific data found |

| Acetone | Ketone | Soluble | No specific data found |

| Ethyl Acetate | Ester | Soluble | No specific data found |

| Water | Protic | Practically Insoluble | No specific data found |

Note: "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative terms from various sources and should be interpreted with caution. The high solubility of the analogous N-Boc-L-tert-leucine in DMSO suggests that this compound is also likely to be highly soluble in this solvent.

Experimental Protocol for Solubility Determination

The following section outlines a standardized gravimetric method, commonly known as the shake-flask method, for the precise determination of the solubility of this compound in a specific organic solvent.

Objective: To determine the equilibrium solubility of this compound in a chosen organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Dissolution: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle, permitting the excess solid to sediment.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to draw the liquid from the upper portion of the solution.

-

Filtration: Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the evaporating dish or vial in a vacuum oven at a suitable temperature to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.

-

Mass Determination: Once the solvent has been fully evaporated, accurately weigh the evaporating dish or vial containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of filtered supernatant (L))

References

Spectroscopic and Structural Elucidation of N-Cbz-L-tert-leucine: A Technical Overview

Introduction

N-Carbobenzyloxy-L-tert-leucine (N-Cbz-L-tert-leucine) is a protected amino acid derivative crucial in peptide synthesis and the development of peptidomimetics. The bulky tert-butyl group of the tert-leucine residue imparts unique conformational constraints and enzymatic stability to peptides, making it a valuable building block for drug discovery professionals. The carbobenzyloxy (Cbz or Z) group serves as a robust protecting group for the amine functionality, enabling controlled peptide bond formation. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of N-Cbz-L-tert-leucine for its successful application in research and development.

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for N-Cbz-L-tert-leucine.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-Cbz-L-tert-leucine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet, broad | 1H | Carboxylic acid (-COOH) |

| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.1 | Singlet | 2H | Benzylic protons (-CH₂-) |

| ~4.1 | Doublet | 1H | α-proton (-CH-) |

| ~1.0 | Singlet | 9H | tert-butyl protons (-C(CH₃)₃) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Cbz-L-tert-leucine

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic acid carbonyl (-COOH) |

| ~156 | Urethane carbonyl (-O-(C=O)-N) |

| ~136 | Aromatic quaternary carbon |

| ~128.5 | Aromatic methine carbons |

| ~128.0 | Aromatic methine carbons |

| ~67 | Benzylic carbon (-CH₂-) |

| ~62 | α-carbon (-CH-) |

| ~34 | tert-butyl quaternary carbon |

| ~26.5 | tert-butyl methyl carbons |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Characteristic IR Absorption Bands for N-Cbz-L-tert-leucine

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 | O-H (Carboxylic acid) | Stretching, broad |

| ~3300 | N-H (Urethane) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2970-2870 | C-H (Aliphatic) | Stretching |

| ~1710 | C=O (Carboxylic acid) | Stretching |

| ~1690 | C=O (Urethane) | Stretching |

| ~1530 | N-H | Bending |

| 1470-1450 | C=C (Aromatic) | Stretching |

Table 4: Mass Spectrometry Data for N-Cbz-L-tert-leucine

| m/z | Ion |

| 265.13 | [M]⁺ (Molecular Ion) |

| 220.13 | [M - COOH]⁺ |

| 108.06 | [C₇H₈O]⁺ (benzyl fragment) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Based on a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.30 g/mol .

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of N-Cbz-L-tert-leucine.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Cbz-L-tert-leucine in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer acquisition time are typically necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-Cbz-L-tert-leucine.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr press

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of solid N-Cbz-L-tert-leucine onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption peaks and compare them to known frequencies for functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-Cbz-L-tert-leucine.

Instrumentation:

-

Mass Spectrometer (e.g., Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI))

-

Sample introduction system (e.g., direct infusion or coupled with liquid chromatography)

Procedure (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of N-Cbz-L-tert-leucine in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions. Compare the observed m/z values with the calculated values for the expected chemical formula.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like N-Cbz-L-tert-leucine.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Commercial Suppliers and Technical Guide for (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as N-Cbz-L-tert-leucine, is a valuable chiral building block in organic synthesis, particularly in the preparation of peptidomimetics and other complex molecular architectures. Its bulky tert-butyl group provides steric hindrance that can influence reaction stereoselectivity and impart unique conformational properties to the target molecules. This guide provides an in-depth overview of commercial suppliers, key technical data, and a representative experimental protocol for its application in solid-phase peptide synthesis.

Commercial Availability

A number of chemical suppliers offer this compound and its enantiomeric and other protected forms. The following table summarizes a selection of commercial sources and their reported product specifications. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for detailed purity data.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | This compound | 62965-10-0 | 95% | Offered through Aldrich Partner. |

| BLDpharm | This compound | 62965-10-0 | 95% | - |

| Ambeed, Inc. | This compound | 62965-10-0 | - | - |

| LGC Standards | Cbz-L-tert-Leucine | 62965-10-0 | - | API Reference Standard. |

| Santa Cruz Biotechnology | N-Benzyloxycarbonyl-L-tert-leucine | 62965-10-0 | - | For research use only. |

| Pharma Info Source | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid | 62965-10-0 | - | Supplier marketplace. |

| Vibrant Pharma Inc. | (S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid | 162537-11-3 | 97% | A related compound with a different protecting group. |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C14H19NO4 | |

| Molecular Weight | 265.30 g/mol | |

| Appearance | White to off-white powder or crystals | - |

| Storage | 2-8°C, Refrigerator |

Application in Peptide Synthesis

N-protected amino acids such as this compound are fundamental reagents in the synthesis of peptides. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the α-amino functionality. The following section outlines a representative protocol for the incorporation of this amino acid into a peptide chain using Boc-based solid-phase peptide synthesis (SPPS).

Representative Experimental Protocol: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general steps for incorporating a Boc-protected amino acid, such as a derivative of L-tert-leucine, onto a solid support.

Materials:

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Boc-protected amino acids

-

This compound (as the subsequent amino acid to be coupled)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)

-

1-Hydroxybenzotriazole (HOBt) (if using DCC)

-

Piperidine (for Fmoc deprotection, if applicable in a hybrid strategy)

-

Kaiser test reagents

-

Cold diethyl ether

Procedure:

-

Resin Swelling and Preparation:

-

Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

First Amino Acid Attachment (if starting a new peptide chain):

-

Prepare the cesium salt of the first Boc-protected amino acid.

-

Add the Boc-amino acid cesium salt to the resin in DMF and heat at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group.

-

Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DMF for about 2 minutes (repeat twice) to neutralize the ammonium salt formed during deprotection.

-

Wash the resin with DMF (5x).

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3 equivalents), a coupling agent such as DCC (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Pre-activate this solution for 10-15 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Repeat Cycles:

-

Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For Boc-SPPS on Merrifield resin, this is typically achieved using strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

-

Purification:

-

Precipitate the crude peptide with cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

The following diagrams illustrate the general workflows for solid-phase peptide synthesis.

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Caption: Logical flow of solid-phase peptide synthesis.

Technical Whitepaper: A Structural and Methodological Overview of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as N-Cbz-L-tert-leucine. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases, this paper outlines the standard experimental protocols for its synthesis, purification, and crystallization. To serve as a valuable reference, a comprehensive analysis of the crystal structure of the closely related compound, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (N-Boc-L-tert-leucine), is presented. This includes detailed crystallographic data, molecular geometry, and intermolecular interactions, offering insights into the probable structural characteristics of the title compound. Furthermore, this guide includes workflow diagrams for the synthesis and crystallographic analysis process.

Introduction

This compound (N-Cbz-L-tert-leucine) is a protected amino acid derivative of significant interest in synthetic organic chemistry and peptide synthesis. The benzyloxycarbonyl (Cbz) protecting group provides robust protection for the amine functionality, enabling its use as a building block in the synthesis of complex peptides and peptidomimetics. The bulky tert-leucine side chain imparts unique conformational constraints on the resulting peptides. Understanding the solid-state conformation and packing of this molecule through single-crystal X-ray diffraction is crucial for rational drug design and crystal engineering.

As of the latest literature review, the crystal structure of N-Cbz-L-tert-leucine has not been deposited in public databases. Therefore, this whitepaper provides a comprehensive overview of the methodologies that would be employed for its structural determination and presents the crystallographic data of the analogous N-Boc-L-tert-leucine as a case study.

Synthesis and Crystallization

The synthesis of N-Cbz-L-tert-leucine typically follows the Schotten-Baumann reaction conditions, where the free amino acid is reacted with benzyl chloroformate under basic conditions.

Experimental Protocol: Synthesis of N-Cbz-L-tert-leucine

-

Dissolution: L-tert-leucine (1.0 equivalent) is dissolved in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Protecting Group: While stirring vigorously, benzyl chloroformate (1.1 equivalents) is added dropwise, maintaining the reaction temperature below 5°C.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified to pH 2 with 1 M HCl.

-

Extraction: The product is extracted with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques, such as slow evaporation, vapor diffusion, or cooling crystallization.

-

Solvent Selection: A suitable solvent or solvent system is identified in which the compound has moderate solubility. Common choices include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.

-

Slow Evaporation: The purified compound is dissolved in the chosen solvent to near saturation at room temperature. The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Crystallographic Analysis Workflow

The determination of a crystal structure from a single crystal involves a series of steps from data collection to structure refinement.

Case Study: Crystal Structure of N-Boc-L-tert-leucine

While the crystal structure for N-Cbz-L-tert-leucine is not available, the structure of its N-Boc protected counterpart (CCDC Number: 239430) provides valuable insights into the potential solid-state conformation. The replacement of the benzyloxy group with a tert-butoxy group will influence crystal packing due to different steric and electronic properties, but the core conformation of the tert-leucine residue is likely to be similar.

Crystallographic Data

The following table summarizes the crystallographic data for N-Boc-L-tert-leucine.

| Parameter | Value |

| Chemical Formula | C₁₁H₂₁NO₄ |

| Formula Weight | 231.29 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.133(1) |

| b (Å) | 12.185(2) |

| c (Å) | 17.599(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1314.1(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.167 |

| Absorption Coeff. (mm⁻¹) | 0.088 |

| F(000) | 504 |

Selected Bond Lengths and Angles

The following tables present selected intramolecular bond lengths and angles for N-Boc-L-tert-leucine.

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| O1 | C1 | 1.312(3) |

| O2 | C1 | 1.205(3) |

| N1 | C2 | 1.458(3) |

| N1 | C5 | 1.348(3) |

| C2 | C3 | 1.543(4) |

| C3 | C4A | 1.536(4) |

| C3 | C4B | 1.538(4) |

| C3 | C4C | 1.533(4) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| O1 | C1 | O2 | 125.1(2) |

| O1 | C1 | C2 | 111.9(2) |

| O2 | C1 | C2 | 123.0(2) |

| C5 | N1 | C2 | 121.5(2) |

| N1 | C2 | C1 | 109.9(2) |

| N1 | C2 | C3 | 111.4(2) |

| C1 | C2 | C3 | 110.1(2) |

| C2 | C3 | C4A | 110.5(2) |

| C2 | C3 | C4B | 109.8(2) |

| C2 | C3 | C4C | 111.2(2) |

Potential Biological Signaling Pathway Involvement

While N-Cbz-L-tert-leucine is primarily a synthetic intermediate, peptides incorporating L-tert-leucine can be designed as inhibitors for various enzymes, such as proteases, due to the bulky side chain that can interact with active site pockets. The diagram below illustrates a hypothetical scenario where a peptide derived from this amino acid derivative inhibits a key kinase in a cancer-related signaling pathway.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and potential structural analysis of this compound. Although the specific crystal structure of this compound is not publicly available, the detailed experimental protocols and the analysis of the closely related N-Boc-L-tert-leucine structure offer a robust framework for researchers in the fields of medicinal chemistry and drug development. The provided workflows and data serve as a valuable resource for the synthesis, characterization, and application of this important class of protected amino acids. Future work should focus on obtaining single crystals of N-Cbz-L-tert-leucine to provide a definitive crystallographic analysis and to validate the conformational predictions made in this guide.

The Pivotal Role of N-Cbz-L-tert-leucine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-L-tert-leucine (N-Cbz-L-tert-leucine) has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents. Its unique sterically hindered tert-butyl group and the robust Cbz protecting group make it an invaluable tool for controlling stereochemistry and enabling efficient peptide couplings in the development of novel therapeutics. This technical guide provides an in-depth review of the applications of N-Cbz-L-tert-leucine, with a focus on its role in the synthesis of potent antiviral drugs, supported by detailed experimental protocols, quantitative data, and process visualizations.

Core Applications in Pharmaceutical Synthesis

N-Cbz-L-tert-leucine's primary utility lies in its application as a protected amino acid derivative in peptide synthesis and the construction of peptidomimetics. The bulky tert-butyl side chain provides significant steric hindrance, which can influence the conformation of peptide backbones and enhance metabolic stability. This characteristic is particularly advantageous in the design of protease inhibitors, where precise molecular recognition of the enzyme's active site is paramount.

Antiviral Drug Synthesis

The most prominent applications of N-Cbz-L-tert-leucine are in the synthesis of several key antiviral medications. Its incorporation into these drug molecules is crucial for their efficacy in inhibiting viral replication.

-

Nirmatrelvir (Paxlovid): A critical component in the fight against COVID-19, Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The L-tert-leucine moiety plays a significant role in the molecule's interaction with the protease active site.[1][2] The synthesis of Nirmatrelvir involves the coupling of an N-protected L-tert-leucine derivative with a complex bicyclic proline intermediate.[3][4]

-

Atazanavir (Reyataz): An essential medication for the treatment of HIV/AIDS, Atazanavir is an HIV protease inhibitor.[5][6] The synthesis of Atazanavir utilizes N-methoxycarbonyl-L-tert-leucine in a key coupling step to construct the core of the drug molecule.[7][8]

-

Boceprevir (Victrelis): A first-generation protease inhibitor for the treatment of Hepatitis C, Boceprevir targets the HCV NS3/4A protease.[9][10] The synthesis of this complex molecule incorporates an (S)-tert-leucine fragment, highlighting the versatility of this chiral building block.[11][12]

Peptidomimetics and Chiral Auxiliaries

Beyond its direct incorporation into drug structures, N-Cbz-L-tert-leucine and its derivatives are employed in the broader field of medicinal chemistry. They are used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability.[6] Additionally, L-tert-leucine can serve as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of compounds derived from N-Cbz-L-tert-leucine.

Table 1: Synthetic Yields for Key Intermediates in Antiviral Drug Synthesis

| Drug Target | Synthetic Step | Starting Materials | Reagents and Conditions | Yield (%) | Reference(s) |

| Nirmatrelvir | Dipeptide formation | N-trifluoroacetyl L-tert-leucine, Bicyclic amine hydrochloride | HATU, NMM, DMAP | 71 | [3] |

| Nirmatrelvir | Tripeptide formation | Dipeptide, Aminolactam | EDCI, 2-hydroxypyridine-N-oxide, DIPEA | 70-80 (2 steps) | [14] |

| Atazanavir | Amide coupling | N-methoxycarbonyl-L-tert-leucine, Diamine intermediate | Thionyl chloride, Triethylamine | 74.2 | [5] |

| Atazanavir | Amide coupling | L-tert-leucine | Methyl chloroformate, NaOH | 89 | [8] |

| Boceprevir | Intermediate Synthesis | 3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-ol | Trimethylsilyl cyanide, Boron trifluoride-diethyl ether complex | 83.2 | [11] |

Table 2: Biological Activity of L-tert-leucine Containing Protease Inhibitors

| Compound | Target Protease | IC50 | EC50 | Cell Line | Reference(s) |

| Nirmatrelvir Analog (1a) | SARS-CoV-2 3CLpro | 18.06 nM | 313.0 nM | Vero E6 | [15] |

| Nirmatrelvir Analog (2b) | SARS-CoV-2 3CLpro | 22.42 nM | 170.2 nM | Vero E6 | [15] |

| Boceprevir | SARS-CoV-2 Mpro | 4.13 µM | 1.90 µM | - | [16] |

| GC-376 | SARS-CoV-2 Mpro | 0.03 µM | 3.37 µM | - | [16] |

| Atazanavir | HIV-1 Protease | - | - | - | [5][6] |

| Boceprevir | HCV NS3/4A Protease | 14 nM (Ki) | 200-400 nM | Huh7 | [9][17] |

Key Experimental Protocols

This section provides detailed methodologies for representative synthetic transformations involving N-Cbz-L-tert-leucine and its derivatives.

Synthesis of N-methoxycarbonyl-L-tert-leucine (Atazanavir Intermediate)

Procedure:

-

To a 1-liter three-neck flask, add 52.4 g of L-tert-leucine and 360 mL of water.

-

While stirring, add 64 g of sodium hydroxide and cool the mixture.

-

Slowly add 75.6 g of methyl chloroformate, maintaining the temperature at ≤25 °C.

-

After the addition is complete, heat the reaction to 60 °C and maintain for 18 hours.

-

Cool the reaction to room temperature and adjust the pH to 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer three times with ethyl acetate.

-

Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting residue is triturated with 200 mL of petroleum ether, filtered, and dried to yield 67.6 g (89%) of the white solid product.[8]

Peptide Coupling in Nirmatrelvir Synthesis

Procedure:

-

The amine hydrochloride of the bicyclic proline fragment (1 equivalent) is coupled with N-trifluoroacetyl L-tert-leucine (1.1 equivalents).

-

The coupling reaction is carried out using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) (1.2 equivalents) as the coupling reagent.

-

N-methylmorpholine (NMM) (2.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are used as bases.

-

The reaction is performed in a suitable solvent such as DMF at room temperature.

-

After completion, the reaction mixture is worked up and purified by chromatography to afford the dipeptide in 71% yield.[3]

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A typical manual solid-phase synthesis for incorporating an N-Cbz-L-tert-leucine residue into a peptide chain follows these steps:

-

Resin Swelling: The solid support resin (e.g., Merrifield resin) is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 1-2 hours.

-

First Amino Acid Attachment: The first C-terminal amino acid (Boc-protected) is attached to the resin, often as a cesium salt in DMF at 50°C for 12-24 hours.

-

Boc Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA for 30 minutes).

-

Neutralization: The resin is neutralized with a base such as diisopropylethylamine (DIEA) in DMF.

-

Amino Acid Coupling: The next Boc-protected amino acid in the sequence is pre-activated with a coupling agent like diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF. This activated solution is then added to the resin and allowed to react for 1-2 hours. Coupling completion is monitored using a qualitative test like the Kaiser test.

-

Coupling of N-Cbz-L-tert-leucine: For the final coupling step, N-Cbz-L-tert-leucine (2 equivalents) is dissolved in DMF with DIC (2 equivalents) and HOBt (2 equivalents). This solution is added to the deprotected and neutralized peptide-resin and allowed to react for 2-4 hours.

-

Cleavage: The final peptide is cleaved from the resin support using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in TFA with scavengers like p-cresol and thioanisole.

-

Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the application of N-Cbz-L-tert-leucine.

Mechanism of Action: Protease Inhibition

Protease inhibitors derived from L-tert-leucine, such as Nirmatrelvir, Atazanavir, and Boceprevir, function by blocking the active site of viral proteases. This prevents the cleavage of viral polyproteins into functional proteins, thereby halting viral replication.

Caption: Mechanism of action for protease inhibitors derived from L-tert-leucine.

Synthetic Workflow: Nirmatrelvir Intermediate Synthesis

The synthesis of Nirmatrelvir involves a multi-step process where a key dipeptide intermediate is formed using an N-protected L-tert-leucine derivative.

Caption: Simplified synthetic workflow for Nirmatrelvir.

References

- 1. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 2. Paxlovid (Nirmatrelvir/Ritonavir): A new approach to Covid-19 therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. Atazanavir - Wikipedia [en.wikipedia.org]

- 6. iapac.org [iapac.org]

- 7. youtube.com [youtube.com]

- 8. Synthetic method of atazanavir intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. syrris.com [syrris.com]

- 14. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]

- 15. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 16. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Cbz-L-tert-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of N-α-Carbobenzoxy-L-tert-leucine (Cbz-L-tert-leucine), a crucial N-protected, non-natural amino acid derivative. Its bulky tert-butyl side chain and the stability afforded by the carbobenzoxy (Z) protecting group make it a valuable component in peptide synthesis for structure-activity relationship studies and the development of novel pharmacophores.

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of Cbz-L-tert-leucine.

| Property | Value |

| Molecular Formula | C14H19NO4[][2] |

| Molecular Weight | 265.30 g/mol [][2] |

| Boiling Point | 436.4°C at 760 mmHg[] |

| Density | 1.16 g/cm³[] |

| Appearance | Pale to Light Yellow Thick Oil[] |

| Storage Temperature | 2-8 °C[] |

Note: As Cbz-L-tert-leucine exists as a thick oil at room temperature, a conventional melting point for a solid is not applicable.

Experimental Protocols

Detailed methodologies for the determination of the physical properties cited are crucial for reproducibility and validation. Below are generalized experimental protocols that can be adapted for the characterization of Cbz-L-tert-leucine.

1. Determination of Boiling Point (Distillation Method)

The boiling point of Cbz-L-tert-leucine can be determined using a standard distillation apparatus under controlled pressure.

-

Apparatus: A round-bottom flask, a distillation head with a condenser, a thermometer, a receiving flask, a heating mantle, and a vacuum source with a manometer.

-

Procedure:

-

A sample of Cbz-L-tert-leucine is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is connected to a vacuum pump to reduce the pressure to a desired level (e.g., 760 mmHg). The pressure is monitored using a manometer.

-

The heating mantle is turned on, and the sample is heated gradually.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

For accuracy, the thermometer bulb should be positioned just below the side arm of the distillation head to measure the temperature of the vapor in equilibrium with the boiling liquid.

-

2. Determination of Density

The density of the liquid Cbz-L-tert-leucine can be determined using a pycnometer.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the Cbz-L-tert-leucine sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference liquid is weighed.

-

The density of the Cbz-L-tert-leucine is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of a liquid organic compound such as Cbz-L-tert-leucine.

Caption: Workflow for Boiling Point Determination.

References

Methodological & Application

Application Notes and Protocols for the Use of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as Cbz-L-tert-Leucine, is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of the sterically hindered, non-proteinogenic amino acid tert-Leucine. The tert-butyl side chain of this amino acid can impart unique conformational constraints on peptides, enhance metabolic stability, and improve pharmacokinetic properties, making it a desirable component in the design of peptide-based therapeutics. For instance, tert-Leucine is a key component in the structure of the antiviral drug Nirmatrelvir.[1]

The use of the benzyloxycarbonyl (Cbz or Z) protecting group for the α-amino function offers an orthogonal strategy in Boc-based SPPS. The Cbz group is stable to the moderately acidic conditions required for the removal of the Boc group (typically trifluoroacetic acid, TFA), allowing for the synthesis of peptides with a persistent N-terminal Cbz protection or the selective deprotection of other functionalities.[2] These application notes provide detailed protocols for the incorporation of Cbz-L-tert-Leucine into a peptide sequence using a Boc-SPPS strategy, along with relevant quantitative data and workflow visualizations.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₄ | - |

| Molecular Weight | 279.33 g/mol | - |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in common organic solvents for SPPS (e.g., DMF, DCM) | [2] |

Experimental Protocols

Boc-SPPS Workflow for Incorporation of Cbz-L-tert-Leucine

This protocol outlines the manual solid-phase synthesis of a peptide on a 0.1 mmol scale using a Boc-based strategy, with Cbz-L-tert-Leucine as the final amino acid to be coupled.

1. Resin Selection and Preparation:

-

Resin: Merrifield resin (for a C-terminal carboxylic acid) or MBHA resin (for a C-terminal amide) with a substitution of 0.4-0.8 mmol/g are suitable choices for Boc-SPPS.[2][3]

-

Procedure:

-

Place the desired amount of resin (e.g., 250 mg for a 0.5 mmol/g substitution) in a fritted reaction vessel.

-

Add dichloromethane (DCM, ~5 mL) to the resin and allow it to swell for 30-60 minutes with gentle agitation.[3]

-

Drain the solvent by filtration.

-

2. First Amino Acid Loading (Example with Merrifield Resin):

-

This step is for attaching the first Boc-protected amino acid to the resin.

-

Procedure:

-

The first Boc-amino acid is typically loaded as its cesium salt to minimize racemization.[4]

-

Dissolve the Boc-amino acid cesium salt (2-4 equivalents relative to resin substitution) in dimethylformamide (DMF).

-

Add the solution to the swollen resin and heat at 50°C for 12-24 hours.

-

Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, and DCM (3 times each).

-

3. Peptide Chain Elongation (Boc-SPPS Cycle):

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid until the desired sequence is assembled.

-

a. Nα-Boc Deprotection:

-

b. Neutralization:

-

To neutralize the N-terminal ammonium trifluoroacetate salt, wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 2-5 minutes.[3]

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

-

-

c. Amino Acid Coupling:

-

In a separate vial, pre-activate the next Boc-protected amino acid (2-4 equivalents) with a suitable coupling agent and additive (e.g., HBTU/HOBt or HATU/HOAt) in DMF for a few minutes.[3]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Add DIPEA (2-4 equivalents) to initiate the coupling reaction.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

-

After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).

-

4. Coupling of Cbz-L-tert-Leucine (Final Amino Acid):

Due to the steric hindrance of tert-Leucine, optimized coupling conditions are recommended.

-

Perform the Boc deprotection and neutralization steps on the N-terminus of the growing peptide chain as described in section 3.

-

In a separate vial, dissolve Cbz-L-tert-Leucine (2-4 equivalents), a potent coupling agent such as HATU (2-4 equivalents), and an additive like HOAt (2-4 equivalents) in DMF.

-

Add DIPEA (4-6 equivalents) to the activation mixture.

-

Add the activated Cbz-L-tert-Leucine solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours, or even overnight, to ensure maximum efficiency.[5] Double coupling may be beneficial.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Dry the final peptide-resin under vacuum.

Peptide Cleavage and Deprotection

Option 1: Cleavage with Intact N-terminal Cbz Group

This protocol cleaves the peptide from the resin and removes acid-labile side-chain protecting groups while leaving the N-terminal Cbz group intact.

-

Cleavage Cocktail (Reagent K as an example): A common cleavage cocktail for peptides with sensitive residues is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[6] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) can be used.[7]

-

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail (approximately 10 mL per gram of resin).[7]

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and wash it with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers.

-

Dry the crude peptide under vacuum.

-

Purify the Cbz-protected peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Option 2: On-Resin Cbz Deprotection followed by Cleavage

If the final peptide is desired with a free N-terminus, the Cbz group can be removed while the peptide is still attached to the resin.

-

Method: Catalytic Transfer Hydrogenation

-

This method is a safer alternative to using hydrogen gas.[5]

-

Procedure:

-

Swell the Cbz-protected peptide-resin in a suitable solvent like methanol or a DMF/methanol mixture.

-

Add a hydrogen donor such as ammonium formate (5-10 equivalents).

-

Add a palladium catalyst, typically 10% Pd/C (0.1-0.2 equivalents).

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by LC-MS analysis of a small cleaved sample.

-

Once deprotection is complete, wash the resin thoroughly to remove the catalyst and byproducts.

-

Proceed with the cleavage of the fully deprotected peptide from the resin as described in Option 1.

-

-

Quantitative Data Summary

The following tables provide illustrative quantitative data for the key steps in the SPPS of a peptide containing Cbz-L-tert-Leucine. Actual values can vary depending on the specific peptide sequence, scale, and instrumentation.

Table 1: Coupling Efficiency of Sterically Hindered Amino Acids

| Amino Acid | Coupling Reagent/Additive | Coupling Time (h) | Estimated Yield (%) | Reference |

| Cbz-L-tert-Leucine | HATU/HOAt/DIPEA | 2-4 | >95 (with potential double coupling) | [5] |

| Fmoc-Valine | TBTU/HOBt/DIPEA | 2 | ~98 | [8] |

| Fmoc-Isoleucine | HBTU/HOBt/DIPEA | 2 | ~98 | [8] |

Table 2: Cbz Group Stability and Deprotection Efficiency

| Condition | Cbz Group Stability/Deprotection Yield (%) | Notes | Reference |

| 50% TFA in DCM (30 min) | >99% Stable | Standard conditions for Boc deprotection. | [2] |

| Anhydrous HF (1 h, 0°C) | Cleaved | Strong acid cleavage conditions. | [4] |

| 10% Pd/C, H₂ (1 atm) | >95% Cleaved | Standard hydrogenolysis. | [5] |

| 10% Pd/C, Ammonium Formate | >95% Cleaved | Catalytic transfer hydrogenation. | [5] |

Table 3: Typical Yields in Boc-SPPS

| Parameter | Illustrative Value | Notes | Reference |

| Resin Substitution | 0.4 - 0.8 mmol/g | Common range for Merrifield and MBHA resins. | [2] |

| Coupling Efficiency (per step) | >99% | For non-hindered amino acids, monitored by Kaiser test. | [2] |

| Final Crude Peptide Yield | 60 - 80% | Pre-purification yield. | - |

| Final Purified Peptide Yield | 20 - 40% | Post-RP-HPLC purification. | [2] |

Visualizations

Boc-SPPS Workflow for N-terminal Cbz-L-tert-Leucine Incorporation

Caption: Boc-SPPS workflow for incorporating a final Cbz-L-tert-Leucine.

Decision Logic for Cbz Group Handling

Caption: Decision workflow for handling the N-terminal Cbz group.

Applications and Biological Relevance

The incorporation of tert-Leucine into peptides is a strategic approach in medicinal chemistry to enhance their therapeutic potential. Peptides containing this bulky, hydrophobic amino acid can exhibit:

-

Increased Proteolytic Stability: The steric hindrance provided by the tert-butyl group can protect adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[2]

-

Conformational Rigidity: The restricted rotation around the Cα-Cβ bond of tert-Leucine can lock the peptide backbone into a more defined conformation, which can be advantageous for receptor binding and biological activity.

-

Enhanced Pharmacokinetic Properties: The lipophilic nature of the tert-Leucine side chain can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide, potentially improving its oral bioavailability and cell permeability.

These properties make peptides containing tert-Leucine attractive candidates for the development of new therapeutics in areas such as antiviral, anticancer, and metabolic diseases.[1][9] The ability to synthesize these peptides with a Cbz protecting group provides an additional layer of synthetic versatility, allowing for the creation of complex peptide architectures and conjugates.

Conclusion

The use of this compound in a Boc-SPPS workflow is an effective strategy for the synthesis of peptides containing the sterically demanding tert-Leucine residue. The orthogonality of the Cbz and Boc protecting groups allows for a flexible and controlled synthesis. While the coupling of this hindered amino acid requires optimized conditions, the potential benefits in terms of the biological and pharmacological properties of the resulting peptides make it a valuable tool for researchers and professionals in the field of drug development. The protocols and data presented herein provide a comprehensive guide for the successful application of Cbz-L-tert-Leucine in solid-phase peptide synthesis.

References

- 1. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

Application Notes and Protocols for N-Cbz-L-tert-leucine Coupling in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of N-Cbz-L-tert-leucine, a sterically hindered amino acid, in solution-phase peptide synthesis. Due to its bulky tert-butyl group, the formation of peptide bonds involving N-Cbz-L-tert-leucine can be challenging, often leading to low yields and a higher risk of epimerization. This document outlines various coupling methods, presents comparative data for different reagents, and offers detailed experimental protocols to facilitate the successful incorporation of this amino acid into peptide chains.

Introduction to the Challenge of Coupling Sterically Hindered Amino Acids

Sterically hindered amino acids, such as L-tert-leucine, present a significant hurdle in peptide synthesis. The bulky side chains impede the approach of the nucleophilic amine to the activated carboxyl group, slowing down the reaction rate. This can result in incomplete reactions and the formation of side products. Furthermore, prolonged reaction times and the use of harsh coupling conditions can increase the risk of epimerization at the chiral center of the amino acid, leading to the formation of undesirable diastereomers. The choice of coupling reagent and reaction conditions is therefore critical for achieving high yields and maintaining the stereochemical integrity of the peptide.

Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of N-Cbz-L-tert-leucine. The following table summarizes representative quantitative data for various classes of coupling reagents, highlighting their performance in terms of yield, reaction time, and epimerization risk when coupling sterically hindered amino acids. It is important to note that actual results may vary depending on the specific substrates and reaction conditions.

| Coupling Reagent Class | Example Reagents | Typical Yield (%) | Typical Reaction Time (hours) | Risk of Epimerization | Key Considerations |

| Carbodiimides | EDC/HOBt, DCC/HOBt | 60-85% | 12-24 | Moderate | Cost-effective and widely used. By-product removal can be challenging (especially with DCC). Additives like HOBt are crucial to suppress epimerization.[1][2] |

| Phosphonium Salts | PyBOP, PyAOP | 85-95% | 2-6 | Low | Highly efficient for hindered couplings. By-products are generally soluble and easily removed.[2][3] |